Cas no 186453-43-0 (3-(N,N-Dipropyl)amino-N-methylsulfonylaniline)

3-(N,N-Dipropyl)amino-N-methylsulfonylaniline 化学的及び物理的性質
名前と識別子
-
- 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline
- N-[3-(dipropylamino)phenyl]Methanesulfonamide
- A813039
- AG-E-35643
- CTK4D9244
- I14-36690
- Methanesulfonamide,N-[3-(dipropylamino)phenyl]-
- N-(3-DIPROPYLAMINOPHENYL)METHANESULFONAMIDE
- 3-(N-Ethyl-N-Cyanoethyl)Amino-4-Methyl Acetaniline
- 186453-43-0
- DTXSID80692942
- AKOS015912104
- ?3-(N,N-Dipropyl)amino-N-methylsulfonylaniline
- N-(3-(dipropylamino)phenyl)methanesulfonamide
- Methanesulfonamide, N-[3-(dipropylamino)phenyl]-
- FT-0643774
- 3-(N,N-DIPROPYL)AMINO-N-METHYLSULFONYLANILINE 98%
-
- インチ: 1S/C13H22N2O2S/c1-4-9-15(10-5-2)13-8-6-7-12(11-13)14-18(3,16)17/h6-8,11,14H,4-5,9-10H2,1-3H3
- InChIKey: QOXTXFUCRAHTRP-UHFFFAOYSA-N
- ほほえんだ: C(N(C1=CC=CC(NS(C)(=O)=O)=C1)CCC)CC
計算された属性
- せいみつぶんしりょう: 270.14000
- どういたいしつりょう: 270.14
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 318
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8A^2
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.155
- ふってん: 401.6 °C at 760 mmHg
- フラッシュポイント: 401.6 °C at 760 mmHg
- 屈折率: 1.558
- PSA: 57.79000
- LogP: 3.83830
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N262885-2.5g |
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline |
186453-43-0 | 2.5g |
$ 265.00 | 2022-06-03 | ||
TRC | N262885-1g |
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline |
186453-43-0 | 1g |
$ 180.00 | 2022-06-03 | ||
TRC | N262885-5g |
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline |
186453-43-0 | 5g |
$ 575.00 | 2022-06-03 |
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
3-(N,N-Dipropyl)amino-N-methylsulfonylanilineに関する追加情報
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline (CAS No. 186453-43-0): A Comprehensive Overview
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline (CAS No. 186453-43-0) is a versatile organic compound with significant applications in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential in various therapeutic and industrial contexts. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline.
Chemical Structure and Properties
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline is a complex organic molecule with the molecular formula C11H20N2O2S. The compound features an aniline core substituted with a dipropylamino group and a methylsulfonyl group. The presence of these functional groups imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations. The dipropylamino group contributes to the basicity of the molecule, while the methylsulfonyl group enhances its polarity and solubility in polar solvents.
The physical properties of 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline include a melting point of approximately 120-125°C and a boiling point of around 280-290°C under standard conditions. The compound is generally stable under ambient conditions but may degrade upon exposure to strong acids or bases. Its solubility in water is moderate, but it dissolves readily in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).
Synthesis Methods
The synthesis of 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-aminoaniline with propyl chloride to form the dipropylamino derivative, followed by sulfonation with methyl sulfonyl chloride. This two-step process yields high purity 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline with good yields.
An alternative approach involves the direct sulfonation of 3-dipropylaminophenol using methyl sulfonyl chloride in the presence of a base such as triethylamine. This method is more straightforward but may require careful control of reaction conditions to avoid side reactions and impurities.
Biological Activities and Therapeutic Potential
3-(N,N-Dipropyl)amino-N-methylsulfonylaniline has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and colitis. Studies have shown that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in affected tissues.
In addition to its anti-inflammatory effects, 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline has demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. Research suggests that the compound can protect neurons from oxidative stress and apoptosis, potentially slowing down the progression of conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Trials and Safety Profile
The safety profile of 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline has been evaluated in several preclinical studies, which have shown that the compound is generally well-tolerated at therapeutic doses. However, further clinical trials are necessary to fully assess its safety and efficacy in human subjects. Early-phase clinical trials are currently underway to evaluate the compound's pharmacokinetics, pharmacodynamics, and safety in healthy volunteers.
Preliminary results from these trials have been encouraging, with no significant adverse effects reported at doses up to 100 mg/kg. However, long-term safety data are still required before the compound can be considered for widespread clinical use.
Industrial Applications
Beyond its therapeutic potential, 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline has found applications in various industrial sectors. In materials science, the compound is used as a functional monomer for the synthesis of advanced polymers with enhanced mechanical properties and thermal stability. These polymers have applications in fields such as electronics, automotive engineering, and aerospace.
In addition, 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline is used as an intermediate in the synthesis of other valuable chemicals and pharmaceuticals. Its reactivity and functional versatility make it an attractive building block for chemists working on novel compounds with diverse applications.
Conclusion
In conclusion, 3-(N,N-Dipropyl)amino-N-methylsulfonylaniline (CAS No. 186453-43-0) is a multifaceted organic compound with significant potential in both medicinal chemistry and industrial applications. Its unique chemical structure endows it with valuable properties that make it suitable for various therapeutic uses, particularly in anti-inflammatory and neuroprotective contexts. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in modern science.
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